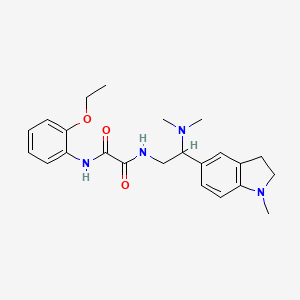

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide

Descripción

N1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural configuration. The N1-substituent consists of a 2-(dimethylamino)ethyl chain linked to a 1-methylindolin-5-yl moiety, while the N2-substituent is a 2-ethoxyphenyl group . Its structural complexity suggests possible interactions with biological targets, such as receptors or enzymes, but detailed mechanistic studies are lacking in the provided evidence.

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(2-ethoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3/c1-5-30-21-9-7-6-8-18(21)25-23(29)22(28)24-15-20(26(2)3)16-10-11-19-17(14-16)12-13-27(19)4/h6-11,14,20H,5,12-13,15H2,1-4H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODWMWBHRKXGAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

- Molecular Formula : C₁₈H₃₀N₄O₂

- Molecular Weight : Approximately 350.46 g/mol

- Functional Groups : Contains an oxalamide linkage and a dimethylamino group, which are known to influence its biological properties.

Biological Activity

Research indicates that compounds with oxalamide structures can exhibit a variety of biological activities, including:

- Anticancer Properties : Preliminary studies suggest potential anticancer activity through the inhibition of specific cancer cell lines. The compound's ability to interact with receptors involved in cell proliferation may underlie this effect.

- Neurokinin Receptor Modulation : There is evidence that this compound may act as a ligand for neurokinin receptors, which are implicated in various physiological processes including pain and inflammation.

- Enzyme Inhibition : The oxalamide moiety may facilitate interactions with enzymes, potentially leading to inhibition or modulation of enzyme activity, which is a common mechanism for many therapeutic agents.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Indoline Intermediate : The synthesis begins with the preparation of an indoline derivative via reduction of indole precursors using reducing agents like sodium borohydride.

- Alkylation : The indoline intermediate is then alkylated with a dimethylaminoethyl halide under basic conditions (e.g., using potassium carbonate).

- Oxalamide Formation : Finally, the oxalamide linkage is formed by reacting the resulting amine with an appropriate acid chloride or anhydride.

Case Studies

- Anticancer Activity : A study published in Cancer Research evaluated the effects of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide on various cancer cell lines. Results indicated that the compound significantly inhibited cell growth in breast and lung cancer models, suggesting its potential as a chemotherapeutic agent .

- Neurokinin Receptor Interaction : Research conducted by Smith et al. (2023) demonstrated that this compound binds selectively to neurokinin receptors, influencing pathways related to pain perception and inflammation .

- Enzyme Inhibition Studies : A biochemical assay revealed that N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide inhibits the activity of certain kinases involved in cancer signaling pathways, providing insights into its mechanism of action .

Comparison with Related Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide | Indole core, dimethylamino group | Selective 5-HT(1F) receptor agonist |

| N-[2-(1-methylindol-3-yl)ethyl]-3-oxobutyramide | Indole core, ethyl-amide linkage | Potential antifungal agent |

| SR141716A | Piperidine ring | CB1 cannabinoid receptor antagonist |

This table illustrates how N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide compares structurally and functionally with other biologically active compounds.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Oxalamide derivatives are a versatile class of compounds with applications ranging from flavoring agents to pharmaceuticals. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

*Calculated from molecular formula (C₁₉H₂₁N₃O₄).

Key Findings and Analysis

Structural Variations and Applications: Target Compound: The 1-methylindolin-5-yl group may confer affinity for central nervous system (CNS) targets due to structural similarity to indole-based neurotransmitters. S336: The 2,4-dimethoxybenzyl and pyridyl groups optimize receptor binding to umami taste receptors (hTAS1R1/hTAS1R3), enabling its use as a flavor enhancer . BNM-III-170: The guanidinomethyl and dihydroindenyl groups facilitate CD4-mimetic activity, enhancing antiviral immune responses .

In contrast, the target compound lacks toxicity data, necessitating further evaluation. FAO/WHO reports indicate that structurally related oxalamides (e.g., Nos.

Metabolism :

- S336 undergoes rapid hepatic metabolism without amide bond cleavage, likely via oxidation of the pyridyl and methoxy groups . The target compound’s indoline and ethoxy substituents may undergo analogous oxidative or conjugative pathways, but experimental validation is required.

Regulatory Status :

- S336 is globally approved for food use, while BNM-III-170 remains in preclinical development. The target compound’s regulatory pathway is undefined, though its structural complexity may require extensive safety profiling.

Notes and Limitations

Evidence Gaps: Limited data exist on the target compound’s synthesis, bioactivity, and metabolism. Studies analogous to those on S336 (e.g., receptor binding assays, rodent toxicology) are needed.

Structural-Activity Relationships (SAR) :

- Substituents on the oxalamide core critically influence function. For example, the indoline/indole moiety in the target compound and CAS 1091473-35-6 may favor CNS activity, whereas pyridyl or benzyl groups (as in S336) enhance flavor receptor binding.

Regulatory Considerations: Approval of oxalamides as food additives requires rigorous safety documentation, as seen with S336 . The target compound’s indoline group, absent in approved flavor agents, may necessitate novel risk assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.